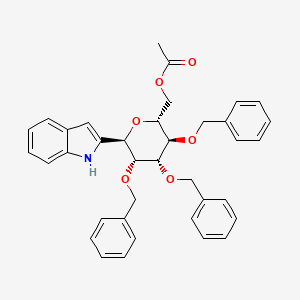

(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate

Description

BenchChem offers high-quality (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H37NO6 |

|---|---|

Molecular Weight |

591.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-(1H-indol-2-yl)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C37H37NO6/c1-26(39)40-25-33-35(41-22-27-13-5-2-6-14-27)37(43-24-29-17-9-4-10-18-29)36(42-23-28-15-7-3-8-16-28)34(44-33)32-21-30-19-11-12-20-31(30)38-32/h2-21,33-38H,22-25H2,1H3/t33-,34-,35-,36-,37+/m1/s1 |

InChI Key |

NPXSJKGPSCSTLY-QRZOQVTHSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)C2=CC3=CC=CC=C3N2)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C2=CC3=CC=CC=C3N2)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Origin of Product |

United States |

Biological Activity

(1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate is a complex organic compound with potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C37H33N O6

- Molecular Weight : 595.717 g/mol

- CAS Number : 358620-68-5

- SMILES Representation :

c1c([2H])c([2H])c2[nH]c(cc2c1[2H])[C@H]3O[C@H](COC(=O)C)[C@@H](OCc4ccccc4)[C@H](OCc5ccccc5)[C@@H]3OCc6ccccc6

Biological Activity Overview

The biological activity of (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate has been evaluated in various studies, focusing on its potential as an inhibitor of specific enzymes and its effects on cellular processes.

Enzyme Inhibition

Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies on similar compounds have demonstrated their ability to inhibit sodium-dependent glucose cotransporters (SGLT), which are crucial in glucose absorption and regulation. Such inhibition could lead to therapeutic applications in managing diabetes and related metabolic disorders .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. For example, compounds with indole structures have shown promise in inhibiting tumor growth by inducing apoptosis and blocking cell cycle progression .

Study 1: SGLT Inhibition

A study evaluated the SGLT inhibition properties of related compounds derived from D-mannitol. The results indicated that modifications to the phenyl groups significantly enhanced SGLT2 selectivity and potency. For instance, certain derivatives exhibited IC50 values in the low nanomolar range against SGLT2 .

| Compound | SGLT Inhibition (IC50) |

|---|---|

| Compound A | 10 nM |

| Compound B | 25 nM |

| (1R)-Anhydro Compound | TBD |

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of indole derivatives. The study reported that compounds similar to (1R)-1,5-Anhydro-1-C-1H-indol-2-yl derivatives showed significant cytotoxicity against HeLa cells with IC50 values ranging from 0.37 to 0.95 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 0.37 |

| Compound D | HeLa | 0.73 |

| (1R)-Anhydro Compound | TBD |

The proposed mechanisms through which (1R)-1,5-Anhydro-1-C-1H-indol-2-yl derivatives exert their biological effects include:

- Inhibition of Enzyme Activity : By binding to active sites of metabolic enzymes like SGLTs.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Scientific Research Applications

The compound (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate is a complex organic molecule that has garnered attention in various scientific and industrial applications. This article explores its applications, focusing on its chemical properties, potential therapeutic uses, and relevant case studies.

Stability and Degradation

Research indicates that the compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or thermal conditions. Understanding its degradation products is crucial for evaluating its safety and efficacy in pharmaceutical applications .

Pharmaceutical Development

The compound has potential applications in drug formulation due to its unique structural characteristics. Its indole ring structure is known for biological activity, making it a candidate for developing new therapeutic agents, particularly in oncology and neurology.

Case Study: Anticancer Activity

A study investigated the anticancer properties of indole derivatives, revealing that compounds similar to (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Glycosylation Reactions

This compound can serve as a glycosyl donor in synthetic organic chemistry. Its ability to participate in glycosylation reactions allows for the synthesis of more complex carbohydrates, which are vital in medicinal chemistry and vaccine development.

Case Study: Synthesis of Glycosides

Research has demonstrated successful glycosylation reactions using (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate as a glycosyl donor to produce various glycosides with enhanced bioactivity and stability compared to traditional methods .

Drug Delivery Systems

The compound's structural features enable its use in drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery.

Case Study: Nanoparticle Formulation

In a recent study, (1R)-1,5-Anhydro-1-C-1H-indol-2-yl-2,3,4-tris-O-(phenylmethyl)-D-Mannitol 6-Acetate was incorporated into nanoparticle formulations aimed at delivering chemotherapeutic agents directly to tumor sites. The results indicated improved therapeutic efficacy and reduced systemic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.